molecular formula C10H17N7O8S B1146350 Gonyautoxin 2 CAS No. 60508-89-6

Gonyautoxin 2

Cat. No. B1146350
CAS RN: 60508-89-6
M. Wt: 395.35
InChI Key:
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Description

Synthesis Analysis

The synthesis of gonyautoxin 2 involves complex reactions, including stereoselective and diastereoselective methods. A notable approach includes an asymmetric synthesis of related toxins through Rh-catalyzed amination reactions, facilitating the preparation of analogues and exploring the heteroatom-rich, tricyclic core common to these compounds (Mulcahy & Du Bois, 2008). This synthesis pathway is critical for understanding and developing gonyautoxin variants.

Molecular Structure Analysis

The molecular structure of gonyautoxin 2 is characterized by its guanidine-containing framework and is linked to its biological activity. High-resolution LC-MS/MS and NMR spectroscopy have been instrumental in identifying and confirming the structure of gonyautoxin variants, including the differentiation of epimers and their biosynthetic pathways (Akamatsu et al., 2022).

Chemical Reactions and Properties

Gonyautoxin 2 undergoes specific chemical transformations, including the reduction of gonyautoxins into saxitoxins by thiols. This reaction involves thioether intermediates and highlights the toxin's reactivity and potential for structural modification (Sato, Sakai, & Kodama, 2000).

Physical Properties Analysis

The stability of gonyautoxins in acidic solutions indicates their physical resilience, with gonyautoxin 6 being notably less stable than others. Temperature significantly affects the stability of these toxins, with minimal changes observed at temperatures lower than 4°C, demonstrating their physical robustness in various storage conditions (Louzao et al., 1994).

Chemical Properties Analysis

The chemical behavior of gonyautoxins, including their interaction with biological systems and reactivity towards specific enzymes, is essential for understanding their toxicological effects. For instance, a sulfotransferase specific to gonyautoxins showcases the toxin's selective chemical interactions, further elucidating its biochemical pathways and potential detoxification strategies (Sako et al., 2001).

Scientific Research Applications

  • Treatment of Chronic Anal Fissure : Garrido et al. (2007) found that gonyautoxin can effectively heal chronic anal fissures, indicating its potential therapeutic application in this area. Increasing the frequency of toxin injection showed better efficacy in healing patients with chronic anal fissure (Garrido et al., 2007).

  • Treatment of Chronic Tension-Type Headache : Lattes et al. (2009) reported that local infiltration of gonyautoxin is safe and effective for treating patients with chronic tension-type headache, demonstrating a remarkable immediate effect post-injection (Lattes et al., 2009).

  • Cardiovascular Effects in Rabbits : Katsuda et al. (1984) studied the toxic actions of gonyautoxins, including GTX 2, on cardiovascular function in rabbits. Their research provides insights into the physiological effects and potential risks associated with these toxins (Katsuda et al., 1984).

  • Development of High-Affinity and High-Specificity Aptamers : Gao et al. (2016) described the successful selection, optimization, and characterization of an aptamer that binds with high affinity and specificity to GTX 1/4, a related compound. This has implications for the detection and monitoring of these toxins (Gao et al., 2016).

  • Intestinal Permeability Studies : Torres et al. (2007) investigated the permeability of gonyautoxins through the intestinal epithelium, finding that GTX 2/3 epimers permeate the intestine through a paracellular pathway. This research is crucial for understanding the absorption and effects of these toxins in the human body (Torres et al., 2007).

  • Relaxation of Anal Sphincters in Healthy Adults : Garrido et al. (2004) studied the effect of GTX 2/3 epimers on the anal internal sphincter of healthy adults, demonstrating its potential for reducing anal tone (Garrido et al., 2004).

  • Development of Sensitive Detection Methods : Tang et al. (2010) developed a sensitive immunosorbent bio-barcode assay for detecting trace amounts of GTX 2/3 in aquatic products. This method offers a rapid and high-throughput screening tool, which is essential for food safety and public health (Tang et al., 2010).

  • Study of GTX Stability in Acidic Solution : Louzao et al. (1994) examined the stability of gonyautoxins, including GTX 2 and 3, in acidic solutions, providing valuable information for the storage and handling of these toxins (Louzao et al., 1994).

properties

IUPAC Name

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4+,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSXTTJGWGCRRR-XXKOCQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonyautoxin 2

CAS RN

60508-89-6
Record name Gonyautoxin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60508-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gonyautoxin II
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonyautoxin� II from dinoflagellate
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URL https://echa.europa.eu/information-on-chemicals
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Record name GONYAUTOXIN II
Source FDA Global Substance Registration System (GSRS)
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Citations

For This Compound
625
Citations
Y Sako, T Yoshida, A Uchida, O Arakawa… - Journal of …, 2001 - Wiley Online Library
A sulfotransferase (ST) specific to N‐21 of saxitoxin (STX) and gonyautoxin 2+3 (GTX2+3) designated as N‐ST was purified to homogeneity from the cytosolic fraction of clonal‐axenic …
Number of citations: 100 onlinelibrary.wiley.com
R Garrido, N Lagos, K Lattes, C García, R Azolas… - Biological …, 2004 - SciELO Chile
… We studied the effect of the gonyautoxin 2/3 epimers by local … This study shows, for the first time, that gonyautoxin 2/3 … We conclude that local administration of gonyautoxin 2/3 to …
Number of citations: 32 www.scielo.cl
JV Mulcahy, JR Walker, JE Merit… - Journal of the …, 2016 - ACS Publications
… (22) Elaboration of this structure has enabled preparation of three naturally occurring PSPs, gonyautoxin 2 (GTX 2), gonyautoxin 3 (GTX 3), and 11,11-dihydroxysaxitoxin (11,11-dhSTX)…
Number of citations: 33 pubs.acs.org
D Wang, S Zhang, H Hong - Chinese Journal of Oceanology and …, 2007 - Springer
Sulfotransferase (ST) is the first enzyme discovered in association with paralytic shellfish poisoning (PSP) toxin biosynthesis in toxic dinoflagellates. This study investigates the ST …
Number of citations: 16 link.springer.com
D Andrinolo, P Gomes, S Fraga, P Soares-da-Silva… - Toxicon, 2002 - Elsevier
The aim of this work is to study the mechanisms involved in gonyautoxins (GTXs) intestinal absorption. For this purpose, we studied the transport of GTX 2/3 epimers by intestinal …
Number of citations: 33 www.sciencedirect.com
Y Tang, H Wang, J Xiang, Y Chen, W He, N Deng… - Analytica chimica …, 2010 - Elsevier
… In the current study, we developed a nanosphere bio-barcode technology to detect trace gonyautoxin 2/3 (GTX 2/3). GTX 2/3–glucose oxidase (GOX) conjugates were first prepared as …
Number of citations: 17 www.sciencedirect.com
S Hall, PB Reichardt, RA Neve - Biochemical and Biophysical Research …, 1980 - Elsevier
… Fractions giving fluorescent spots under 366nm UV were spotted along with standards of saxitoxin, neosaxitoxin, gonyautoxin 2, and gonyautoxin 3 onto aluminum-backed silica gel …
Number of citations: 94 www.sciencedirect.com
J Maruyama, T Noguchi, S Matsunaga… - Agricultural and …, 1984 - academic.oup.com
… The molecular weights thus determined were 299 for saxitoxin, 411 for gonyautoxin-l, 395 for gonyautoxin-2, 475 for protogonyautoxin-l and 319 for tetrodotoxin, in good accordance …
Number of citations: 29 academic.oup.com
S Perez, C Vale, AM Botana, E Alonso… - Chemical research in …, 2011 - ACS Publications
The establishment of toxicity equivalent factors to develop alternative methods to animal bioassays for marine-toxin detection is an urgent need in the field of phycotoxin research. …
Number of citations: 42 pubs.acs.org
Y Kotaki - Nippon Suisan Gakkaishi, 1989 - pascal-francis.inist.fr
Screening of bacteria which convert gonyautoxin 2,3 to saxitoxin … Screening of bacteria which convert gonyautoxin 2,3 to saxitoxin …
Number of citations: 31 pascal-francis.inist.fr

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